Ethyl 4-(4-cyanophenoxy)butanoate
Overview
Description
Ethyl 4-(4-cyanophenoxy)butanoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a butanoate moiety, and a 4-cyanophenoxy group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-cyanophenoxy)butanoate typically involves the reaction of 4-cyanophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through similar synthetic routes but optimized for large-scale reactions. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-cyanophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(4-cyanophenoxy)butanoic acid
Reduction: 4-(4-cyanophenoxy)butanol
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-cyanophenoxy)butanoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-cyanophenoxy)butanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, thereby modulating biological pathways.
Molecular Targets and Pathways Involved:
In enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding.
In receptor binding assays, it may interact with specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-(4-cyanophenoxy)benzoate
Ethyl 4-(4-cyanophenoxy)acetate
Ethyl 4-(4-cyanophenoxy)propionate
Biological Activity
Ethyl 4-(4-cyanophenoxy)butanoate is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its relevance in drug discovery.
Chemical Structure and Properties
This compound belongs to the class of esters, characterized by a cyanophenol moiety attached to a butanoate chain. The presence of the cyano group is significant as it enhances the compound's reactivity and biological interactions. The structural formula can be represented as:
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves the activation of apoptotic pathways, potentially through the inhibition of key survival signals such as Akt and COX-1 .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via Akt inhibition |
A549 | 20 | COX-1 inhibition leading to reduced proliferation |
Anti-inflammatory Effects
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity . Studies have shown that it can significantly reduce myeloperoxidase (MPO) activity in models of inflammation, indicating its potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
Treatment Group | MPO Activity (U/mL) | Significance |
---|---|---|
Control | 10 | - |
LPS Group | 25 | p < 0.05 |
LPS + Ethyl Compound | 15 | p < 0.01 compared to LPS |
Study on Cancer Cell Lines
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at various concentrations, and cell viability was assessed using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
In Vivo Anti-inflammatory Study
Another study evaluated the anti-inflammatory effects of this compound in an animal model of acute inflammation induced by lipopolysaccharide (LPS). The compound was administered prior to LPS exposure, resulting in a marked reduction in inflammatory markers compared to untreated controls. The study concluded that the compound could be a potential therapeutic agent for managing inflammatory responses .
Properties
IUPAC Name |
ethyl 4-(4-cyanophenoxy)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAGCIKXGLLXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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